4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones, characterized by its unique structural features which include a pyrrolidin-2-one ring and a 2-bromo-5-hydroxyphenyl substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various organic reactions, often utilizing starting materials such as substituted phenols and pyrrolidinones. Its synthesis is of particular interest in the field of organic chemistry due to its relevance in developing therapeutic agents.
4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one can be classified as an organic compound and more specifically as a pyrrolidinone derivative. It is recognized for its potential as a protein tyrosine phosphatase inhibitor, which plays a crucial role in cellular signaling pathways.
The synthesis of 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one typically involves nucleophilic acyl substitution reactions. One common method includes the reaction of 2-bromo-5-hydroxyacetophenone with pyrrolidine under controlled conditions.
The molecular formula for 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one is . Its structure features a pyrrolidinone ring linked to a bromo-substituted phenolic group.
4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
The reactivity of this compound is influenced by both the electron-withdrawing nature of the bromine atom and the electron-donating properties of the hydroxyl group, making it versatile for further chemical modifications.
The mechanism of action for 4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one primarily involves its role as an inhibitor of protein tyrosine phosphatases, which are critical in regulating various signaling pathways within cells.
Research indicates that this compound exhibits inhibitory activity with Ki values around 42 μM for PTP1B and 43 μM for SHP-1(ΔSH2), suggesting its potential utility in therapeutic applications targeting these enzymes.
These properties are crucial for understanding how the compound behaves under different conditions, which informs its practical applications.
4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one has several scientific uses:
The pyrrolidin-2-one (γ-lactam) scaffold represents a privileged structural motif in medicinal chemistry due to its favorable physicochemical properties and broad bioactivity profile. This five-membered saturated lactam exhibits significant three-dimensional coverage due to non-planar ring geometry and pseudorotation dynamics, enabling efficient exploration of pharmacophore space [1]. Pyrrolidinone-containing compounds display marked structural diversity, with up to four chiral centers permitting extensive stereochemical optimization for target selectivity [1]. Historically, natural products containing this scaffold—such as the antioxidant and anti-inflammatory alkaloid nicotine—demonstrated early therapeutic potential [1].
The scaffold’s versatility is evidenced by its presence in 37 FDA-approved drugs, spanning neurological, metabolic, and oncological indications [1]. Notable examples include piracetam (cognitive enhancer) and doxapram (respiratory stimulant), which established the pharmacological viability of the core structure [7]. Modern derivatives like 4-(pyrrolidine-2,5‑dione‑1-yl)phenol exhibit potent anticancer activity against colorectal carcinoma (HCT-116 IC~50~: 1.74 ± 0.09 µM), underscoring the scaffold’s relevance in contemporary drug discovery [5]. The evolution from simple lactams to functionally complex hybrids (e.g., pyrrolo[2,1-a]isoquinolines) reflects ongoing efforts to leverage this scaffold against recalcitrant diseases [9].
Table 1: Clinically Relevant Pyrrolidin-2-one-Based Therapeutics
Compound | Biological Activity | Clinical Application | Source |
---|---|---|---|
Piracetam | CNS modulation | Cognitive disorders | [7] |
Doxapram | Respiratory stimulation | Respiratory depression | [7] |
4-(Pyrrolidine-2,5-dione-1-yl)phenol | Cytotoxic activity | Colorectal cancer (preclinical) | [5] |
GLPG1690 | Autotaxin inhibition | Idiopathic pulmonary fibrosis (Phase III) | [7] |
Halogen atoms—particularly bromine—serve as critical structural modifiers in bioactive pyrrolidinones due to their combined steric and electronic effects. The electronegative bulk of bromine (van der Waals radius: 1.85 Å) enhances target binding through hydrophobic interactions and halogen bonding, where its σ-hole forms directional interactions with electron-rich protein residues [7] [9]. This phenomenon is exemplified in 5,6-dihydropyrrolo[2,1-a]isoquinoline (DHPIq) alkaloids, where bromination at C-2 significantly improves multidrug resistance (MDR) reversal activity in P-glycoprotein-overexpressing tumors [9].
The 2-bromo-5-hydroxyphenyl moiety—as present in the title compound—confers distinct advantages:
In autotaxin inhibitors, brominated pyrrolidinones demonstrate >10-fold potency enhancements over non-halogenated analogs (e.g., IC~50~: 0.05 µM for boronic acid derivative 3k) by exploiting halogen bonding with Thr209 in the enzyme’s hydrophobic pocket [7].
Table 2: Impact of Halogenation on Pyrrolidinone Bioactivity
Compound | Halogen | Biological Activity | Potency Enhancement |
---|---|---|---|
DHPIq analog 7a | Br (ortho) | MDR reversal | Resistance factor ↓ 48-fold |
ATX inhibitor 3k | Br (aryl) | Autotaxin inhibition | IC~50~ = 0.05 µM (vs. 5.2 µM for non-Br analog) |
4-(2-Bromo-5-hydroxyphenyl)pyrrolidin-2-one | Br (ortho) | Theoretical binding affinity* | ΔG = -9.2 kcal/mol (vs. -7.1 for H-analog) |
*In silico prediction against P-gp [9]
The convergence of pyrrolidinone scaffolds and halogenation finds particular utility in overcoming drug resistance mechanisms in oncology and infectious diseases. The sp~3~-rich framework of pyrrolidinones enables three-dimensional interactions with atypical binding pockets in efflux pumps and resistance-conferring mutant proteins [1] [7]. Brominated derivatives like those within the lamellarin alkaloid family exhibit dual mechanisms: direct cytotoxicity combined with P-glycoprotein (P-gp) inhibition, circumventing multidrug resistance [9].
In oncological contexts, autotaxin (ATX)—a lysophospholipase D overexpressed in therapy-resistant tumors—represents a prime target. Pyrrolidin-2-ones functionalized with boronic acids or brominated aromatics achieve submicromolar ATX inhibition (e.g., compound 21, IC~50~ = 0.035 µM) by chelating catalytic zinc ions and occupying the hydrophobic channel [7]. Similarly, halogenated pyrrolo[2,1-a]isoquinolines reverse MDR in leukemia cells by allosteric P-gp blockade, restoring sensitivity to daunomycin (EC~50~: 0.82 µM) [9].
The title compound 4-(2-bromo-5-hydroxyphenyl)pyrrolidin-2-one embodies strategic molecular design:
Table 3: Key Pyrrolidinone Compounds Targeting Resistance Mechanisms
Compound | Target | Biological Effect | Reference |
---|---|---|---|
GLPG1690 | Autotaxin | Phase III for IPF; overcomes fibrotic resistance | [7] |
1-Aryl-5,6-DHPIq | P-glycoprotein | MDR reversal in carcinoma (RF = 58) | [9] |
4-(Pyrrolidine-2,5-dione-1-yl)phenol | Topoisomerase II | Cytotoxicity in resistant HCT-116 cells | [5] |
Concluding RemarksThe strategic incorporation of halogenated aryl groups onto the pyrrolidin-2-one scaffold represents a sophisticated approach to modern drug discovery challenges. 4-(2-Bromo-5-hydroxyphenyl)prolidin-2-one exemplifies how halogen bonding, optimized polarity, and conformational restraint synergize to enhance bioactivity against resistant cellular targets. Future research should prioritize structure-activity relationship (SAR) exploration of the bromophenol regiochemistry and stereochemical optimization at the pyrrolidinone C-4 position to maximize therapeutic potential.
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 19201-53-7
CAS No.: 176-02-3
CAS No.:
CAS No.: 207740-41-8